5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 4-fluorophenyl group and the aminomethyl substituent further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxazolidinone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scalability and cost-effectiveness. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are employed.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone derivative with antimicrobial activity.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.
Cycloserine: An antibiotic with a similar structural motif but different biological activity.
Uniqueness
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-fluorophenyl group and the aminomethyl substituent differentiates it from other oxazolidinones, potentially leading to unique applications and effects.
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVYQLNJKCOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177340-06-5 |
Source
|
Record name | 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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